

An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 3,4-diethyl-1H-pyrrole-2-carbaldehyde

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This technical guide provides comprehensive information on the chemical properties, synthesis, and reaction pathways of **3,4-diethyl-1H-pyrrole-2-carbaldehyde**, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis.

Core Compound Data

The fundamental molecular and chemical properties of **3,4-diethyl-1H-pyrrole-2-carbaldehyde** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₃ NO ^[1]
Molecular Weight	151.21 g/mol ^[1]
CAS Number	1006-26-4 ^{[1][2]}

Synthesis Methodology: The Vilsmeier-Haack Reaction

The primary method for the synthesis of **3,4-diethyl-1H-pyrrole-2-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-

rich aromatic and heteroaromatic compounds, such as pyrroles.^{[3][4][5][6]} The reaction utilizes a Vilsmeier reagent, which is an iminium salt formed from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).^{[3][4]}

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring. Due to the electron-donating nature of the nitrogen atom, the formylation of pyrrole preferentially occurs at the C2 position.^[5] The resulting iminium salt intermediate is then hydrolyzed to yield the final aldehyde product.^{[3][5]}

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole

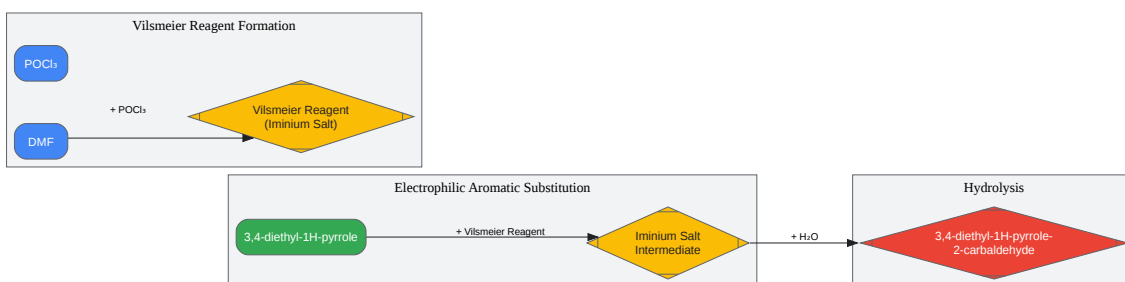
The following is a general experimental protocol for the Vilsmeier-Haack formylation of a pyrrole substrate, which can be adapted for the synthesis of **3,4-diethyl-1H-pyrrole-2-carbaldehyde** starting from 3,4-diethyl-1H-pyrrole.

- **Preparation of the Vilsmeier Reagent:** In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining a low temperature (typically between 0-10°C).^[7] The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent, a chloromethyliminium salt.^{[5][7]}
- **Reaction with the Pyrrole Substrate:** The starting pyrrole, in this case, 3,4-diethyl-1H-pyrrole, dissolved in a suitable solvent such as ethylene dichloride, is added to the cooled Vilsmeier reagent solution over a period of time.^[7] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction.^[7]
- **Hydrolysis and Workup:** The reaction mixture is then cooled and carefully poured into a solution of sodium acetate or another base in water to hydrolyze the intermediate iminium salt.^[7] This step should be performed cautiously as it can be exothermic. The mixture is stirred vigorously to ensure complete hydrolysis.

- Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed with a saturated sodium carbonate solution and then with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the pure **3,4-diethyl-1H-pyrrole-2-carbaldehyde**.^[7]

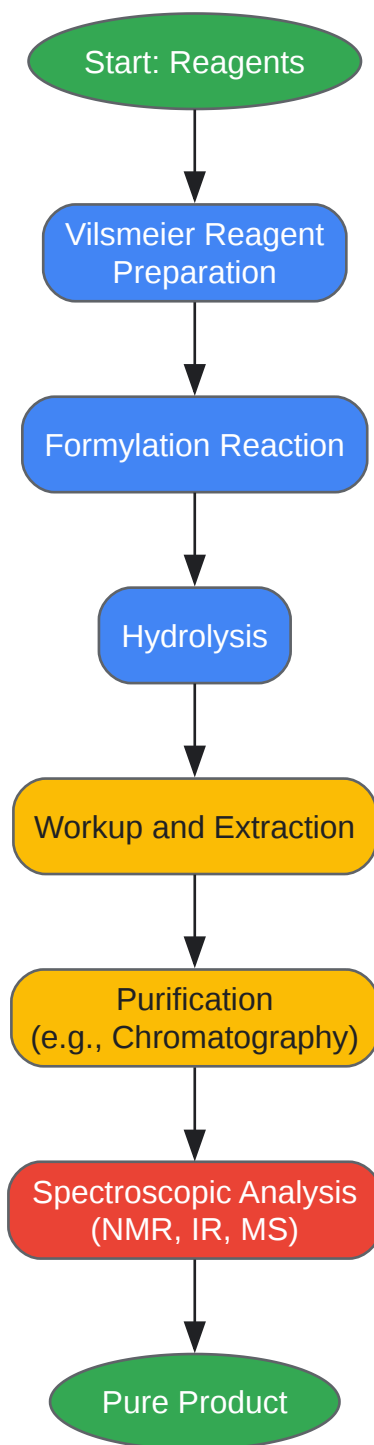
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the synthesis and analysis of **3,4-diethyl-1H-pyrrole-2-carbaldehyde**.



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Caption: Vilsmeier-Haack reaction pathway for the synthesis of **3,4-diethyl-1H-pyrrole-2-carbaldehyde**.



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Caption: A general experimental workflow for the synthesis and characterization of the target compound.

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References

- 1. CAS No.1006-26-4 | 1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl- | chem960.com [chem960.com]
- 2. 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | 1006-26-4 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. iipcbs.com [iipcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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